

Fenitrothion: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

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This technical guide provides an in-depth overview of **Fenitrothion**, an organophosphate insecticide. It covers its fundamental chemical properties, synthesis, analytical detection methods, and its primary mechanism of action, including relevant biological pathways.

Core Chemical and Physical Properties

Fenitrothion, with the CAS number 122-14-5, is a broad-spectrum organothiophosphate insecticide and acaricide.[1][2][3][4] Its chemical name is O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.[5] A summary of its key quantitative properties is presented in Table 1.



Property	Value	Reference(s)
CAS Number	122-14-5	[1][2][3][4]
Molecular Formula	C9H12NO5PS	[2][4]
Molecular Weight	277.23 g/mol	[1][2]
Appearance	Brownish-yellow oil	
Melting Point	3.4°C	[2]
Boiling Point	140-145°C at 0.05 torr	[2]
Density	1.3227 g/cm ³	[2]
Vapor Pressure	1.5 x 10 ⁻² Pa at 20°C	[2]
Water Solubility	0.003 g/100 mL	[2]
LogP	3.319 at 25°C	[2]

Chemical Structure

The chemical structure of **Fenitrothion** consists of a phosphorothioate core with two methoxy groups, and a 3-methyl-4-nitrophenyl group attached to the phosphorus atom.

Chemical structure of fenitrothion

Caption: Chemical structure of Fenitrothion.

Experimental Protocols Green Sonochemical Synthesis of Fenitrothion

A more environmentally friendly method for synthesizing technical grade **Fenitrothion** has been developed utilizing sonochemical assistance and an ionic liquid as a recoverable solvent.

- 1. Preparation of 3-methyl-4-nitrophenol:
- A mixture of m-cresol (2 mmol) and ferric nitrate (1.3 mmol) in triethylammonium nitrate (2 g) is sonicated at 30°C for 50 minutes in an ultrasonic bath at 35 kHz.



- Upon completion (monitored by TLC), the mixture is diluted with 2 mL of water and filtered.
- The product is extracted from the precipitate with ethyl acetate (2 x 5 mL).
- The solvent is then evaporated under vacuum to yield the crude product.
- 2. Preparation of Dimethyl Chlorothiophosphate:
- To a mixture of methanol (6.9 mmol) and triethylamine (5.8 mmol) in toluene (4 mL) in an ice bath, thiophosphoryl chloride (3.1 mmol) is added and stirred for 30 minutes.
- The resulting mixture is filtered to remove the triethylammonium chloride by-product. The
 colorless filtrate containing O,O-Dimethyl phosphorochloridothioate in toluene is used in the
 next step.
- 3. Synthesis of O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate (**Fenitrothion**):
- The synthesized 3-methyl-4-nitrophenol (2.5 mmol) is added to the dimethyl chlorothiophosphate in toluene from the previous step and stirred at room temperature for 30 minutes.
- The mixture is then refluxed at 70°C for 3 hours.
- After the reaction is complete (monitored by TLC), the solution is washed with cold water (2 x 5 mL).
- The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated.
- The final product is purified by column chromatography on silica gel (n-Hexane/Ethyl acetate, 1:1).

Solid-Phase Extraction for Fenitrothion Removal

A magnetic nanosorbent (rGO/MoS₂/Fe₃O₄) can be used for the efficient removal of **Fenitrothion** from aqueous solutions.[3]

• 4 mL of a **Fenitrothion** solution (10 μ g/mL) is treated with 30 mg of the rGO/MoS₂/Fe₃O₄ nanosorbent at pH 7.0.



- The mixture is agitated on a shaker at 200 rpm for 5 minutes at 25°C.
- The nanosorbent is then magnetically separated from the solution.
- The adsorbed **Fenitrothion** is desorbed with 4.0 mL of ethanol-acetic acid (0.01 M) with shaking for 5 minutes.
- After magnetic separation of the nanocomposite, the concentration of Fenitrothion in the diluted solution is determined by UV-Vis spectrophotometry.[3]

Electrochemical Detection of Fenitrothion

A sensitive electrochemical sensor for the detection of **Fenitrothion** can be fabricated using a polyzincon-modified glassy carbon electrode (GCE).[4]

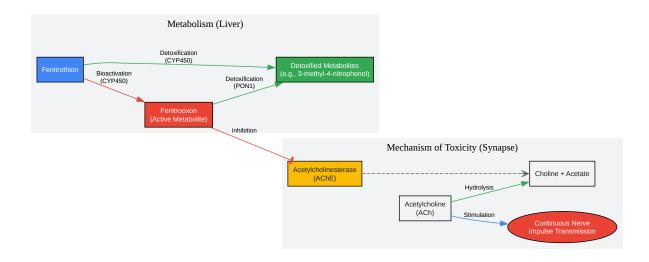
- A GCE is immersed in a 0.10 mmol/L zincon solution at pH 7.0.
- The electrode is then successively scanned between -1.00 to 2.20 V (vs. Ag/AgCl) at a scan rate of 70 mV/s for six cycles to form the polyzincon film.
- The differential pulse voltammetric response of Fenitrothion is measured at approximately
 -0.60 V to determine its concentration.
- The peak current is linearly proportional to the **Fenitrothion** concentration in the range of 5 to 8600 nmol/L, with a detection limit of 1.5 nmol/L.[4]

Biological Interactions and Signaling Pathways

The primary mechanism of toxicity for **Fenitrothion** is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[6][7] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[6][8]

Fenitrothion itself is a relatively weak inhibitor of AChE. However, it is metabolically activated in the liver by cytochrome P450 enzymes to its oxygen analog, fenitrooxon, which is a much more potent AChE inhibitor.[9] The biotransformation of **Fenitrothion** also involves detoxification pathways.[9]





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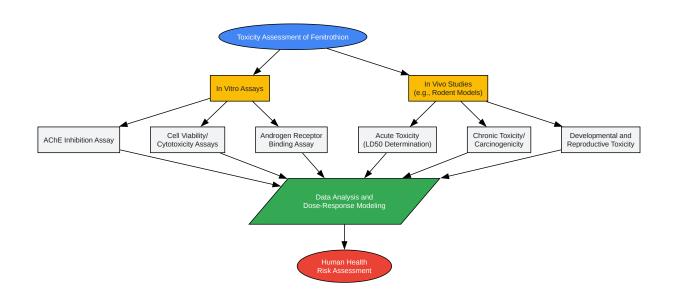
Caption: Metabolism and toxic action of Fenitrothion.

In addition to its primary mode of action, research suggests that **Fenitrothion** can also induce glucose metabolism disorders by inhibiting the AMPKα and IRS1/PI3K/AKT signaling pathways.[2] Furthermore, it has been shown to act as a competitive antagonist of the human androgen receptor.[10][11]

Experimental Workflow for Toxicity Assessment

A typical workflow for assessing the toxicity of **Fenitrothion** involves a combination of in vitro and in vivo studies.





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Caption: General workflow for **Fenitrothion** toxicity testing.

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